This compound can be synthesized through various chemical reactions involving substituted anilines and alkylating agents. It is classified under the broader category of substituted phenethylamines, which have been studied for their pharmacological effects, particularly in relation to neurotransmitter systems in the brain.
The synthesis of N-(4-Chloro-2-methoxybenzyl)ethanamine typically involves a multi-step process:
For example, one method involves the catalytic reduction of a precursor compound, where hydrogen is introduced under controlled temperature and pressure conditions to yield N-(4-Chloro-2-methoxybenzyl)ethanamine with high purity and yield .
The molecular formula of N-(4-Chloro-2-methoxybenzyl)ethanamine is . Its structure consists of:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformation and spatial arrangement of atoms.
N-(4-Chloro-2-methoxybenzyl)ethanamine can participate in several chemical reactions:
These reactions are crucial for modifying the compound's properties and exploring its potential biological activities.
The mechanism of action for N-(4-Chloro-2-methoxybenzyl)ethanamine primarily involves its interaction with neurotransmitter receptors in the central nervous system. As a phenethylamine derivative, it may act as a modulator of serotonin or dopamine pathways, influencing mood and behavior. Research into similar compounds suggests that they may exhibit stimulant or hallucinogenic effects depending on their specific structural modifications .
N-(4-Chloro-2-methoxybenzyl)ethanamine exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to confirm its identity and purity .
N-(4-Chloro-2-methoxybenzyl)ethanamine has potential applications in various scientific fields:
The structural evolution of phenethylamine derivatives represents a cornerstone in psychedelic neuropharmacology. Beginning with mescaline in the early 20th century, researchers systematically modified the phenethylamine core to explore structure-activity relationships (SAR). Alexander Shulgin’s seminal work in the 1970s–1990s cataloged hundreds of synthetic variants, including the "2C" series characterized by 2,5-dimethoxy substitutions on the phenyl ring and a two-carbon alkyl chain linking to the amine group [7]. Within this series, 2C-C (4-chloro-2,5-dimethoxyphenethylamine) emerged as a pivotal compound due to its moderate 5-HT2A receptor affinity and hallucinogenic properties [1] [7].
The 2C class served as a template for further optimization. Early pharmacological studies revealed that 4-position substitutions (halogens or alkyl groups) significantly modulated potency. For instance, 4-bromo (2C-B) and 4-iodo (2C-I) analogs exhibited enhanced receptor binding and duration of action compared to unsubstituted analogs [3] [7]. This SAR laid the groundwork for the development of N-benzyl derivatives, which would later include 25C-NBOMe.
Table 1: Key Phenethylamine Derivatives and Their Structural Features
Compound | 4-Substituent | N-Substituent | Relative Potency |
---|---|---|---|
2C-C | Chlorine | Hydrogen | Baseline (1x) |
2C-B | Bromine | Hydrogen | 2–3x |
2C-I | Iodine | Hydrogen | 3–5x |
25C-NBOMe | Chlorine | 2-Methoxybenzyl | >100x |
The incorporation of an N-(2-methoxybenzyl) group onto 2C phenethylamines marked a quantum leap in receptor selectivity and potency. This modification, first reported in synthetic chemistry literature circa 2003, was initially pursued to develop high-affinity radioligands for positron emission tomography (PET) imaging of serotonin receptors [1] [5]. The 2-methoxybenzyl moiety dramatically enhanced binding to 5-HT2A receptors by:
Pharmacological studies confirmed that N-benzylation amplified functional activity. 25C-NBOMe (N-(4-chloro-2-methoxybenzyl)ethanamine) exhibited a 5-HT2A Ki of 0.7–1.6 nM, making it >100-fold more potent than its parent compound 2C-C (Ki ≈ 100 nM) [1] [3]. Receptor profiling further revealed moderate affinity for α-adrenergic (α2A Ki = 560–3,175 nM) and histamine H1 receptors (Ki = 90 nM), though with lower selectivity [1].
Table 2: Impact of N-Benzyl Substitution on 5-HT2A Affinity
Structural Feature | Effect on 5-HT2A Binding | Functional Consequence |
---|---|---|
Unsubstituted amine (2C-C) | Low affinity (Ki ~100 nM) | Moderate psychedelic effects |
2-Methoxybenzyl group | High affinity (Ki <2 nM) | Potent agonism; sub-μg active doses |
2-Hydroxybenzyl (NBOH) | Enhanced selectivity | Reduced off-target activity |
The transition of NBOMe compounds from research tools to recreational drugs unfolded rapidly between 2010 and 2013:
Table 3: Global Forensic and Regulatory Milestones for 25C-NBOMe
Year | Event | Jurisdiction/Context |
---|---|---|
2010 | First synthesis for PET neuroimaging | Academic research [1] |
2012 | Seized blotters analytically identified | Poland/Germany [4] |
2013 | First postmortem quantification (0.49 mg/L blood) | Denmark [6] |
2013 | Controlled substance designation | Denmark [6] |
2015 | Added to Schedule I | United States [1] |
The compound’s emergence in forensic casework underscored challenges in detecting novel psychoactive substances (NPS). Early misidentification as 2C-C was common due to thermal degradation during GC-MS analysis, necessitating advanced techniques like LC-QTOF-MS or derivatization (e.g., heptafluorobutyric anhydride) for unambiguous identification [5] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: